molecular formula C17H25FN4O B3026821 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1) CAS No. 1137606-74-6

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1)

Cat. No.: B3026821
CAS No.: 1137606-74-6
M. Wt: 320.4 g/mol
InChI Key: CUEAMQKUSNCUDI-UHFFFAOYSA-N
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Description

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1) is a chemical compound with the molecular formula C17H25FN4O. It is a solid compound that is often used in various chemical and pharmaceutical research applications .

Preparation Methods

The preparation of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine involves multiple steps. One possible synthetic route starts with pyrazine-2,3-dione as the starting material. Through a series of chemical reactions, fluorine, hydrogen, and cyano groups are introduced to form the final compound . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine can be compared with other similar compounds, such as:

The uniqueness of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine lies in its specific combination of functional groups and its ability to form stable complexes with dicyclohexylamine .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C5H2FN3O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6-4-2-8-5(10)3(1-7)9-4/h11-13H,1-10H2;2H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEAMQKUSNCUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=C(N=C(C(=O)N1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1)
Reactant of Route 2
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1)
Reactant of Route 3
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1)
Reactant of Route 4
Reactant of Route 4
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1)
Reactant of Route 5
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1)
Reactant of Route 6
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1)

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